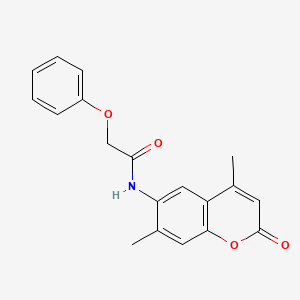![molecular formula C22H28Cl2N2O4 B4894061 1,1'-(1,4-piperazinediyl)bis[3-(2-chlorophenoxy)-2-propanol]](/img/structure/B4894061.png)
1,1'-(1,4-piperazinediyl)bis[3-(2-chlorophenoxy)-2-propanol]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-(1,4-piperazinediyl)bis[3-(2-chlorophenoxy)-2-propanol], also known as bisoprolol, is a beta-blocker medication used to treat high blood pressure, heart failure, and angina. It works by blocking the effects of adrenaline on the heart and blood vessels, thereby reducing heart rate and blood pressure. In
Mecanismo De Acción
Bisoprolol works by selectively blocking beta-1 adrenergic receptors in the heart and blood vessels. This reduces the effects of adrenaline on the heart, resulting in a slower heart rate, lower blood pressure, and reduced oxygen demand. By reducing the workload on the heart, 1,1'-(1,4-piperazinediyl)bis[3-(2-chlorophenoxy)-2-propanol] can improve heart function and reduce the risk of heart failure.
Biochemical and Physiological Effects:
Bisoprolol has been shown to have a number of biochemical and physiological effects. It can reduce heart rate, blood pressure, and cardiac output, while increasing stroke volume and ejection fraction. Bisoprolol can also improve endothelial function, reduce inflammation, and improve insulin sensitivity. These effects contribute to the therapeutic benefits of 1,1'-(1,4-piperazinediyl)bis[3-(2-chlorophenoxy)-2-propanol] in cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bisoprolol has several advantages for lab experiments. It has a well-established synthesis method and is widely available. It is also relatively stable and can be stored for long periods of time. However, 1,1'-(1,4-piperazinediyl)bis[3-(2-chlorophenoxy)-2-propanol] has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in certain experimental settings. Bisoprolol can also have off-target effects on other beta receptors, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on 1,1'-(1,4-piperazinediyl)bis[3-(2-chlorophenoxy)-2-propanol]. One area of interest is the potential use of 1,1'-(1,4-piperazinediyl)bis[3-(2-chlorophenoxy)-2-propanol] in the treatment of other diseases, such as anxiety disorders and glaucoma. Another area of interest is the development of new formulations of 1,1'-(1,4-piperazinediyl)bis[3-(2-chlorophenoxy)-2-propanol] that can improve its solubility and bioavailability. Additionally, research on the long-term effects of 1,1'-(1,4-piperazinediyl)bis[3-(2-chlorophenoxy)-2-propanol] on cardiovascular health and other physiological systems is needed to fully understand its therapeutic potential.
Métodos De Síntesis
Bisoprolol can be synthesized by reacting 2-chlorophenol with propylene oxide to obtain 3-(2-chlorophenoxy)-1,2-propanediol. This intermediate is then reacted with piperazine to obtain the final product, 1,1'-(1,4-piperazinediyl)bis[3-(2-chlorophenoxy)-2-propanol]. The synthesis method has been well-established and is widely used in the pharmaceutical industry.
Aplicaciones Científicas De Investigación
Bisoprolol has been extensively studied for its therapeutic effects in cardiovascular diseases. It has been shown to be effective in reducing blood pressure, improving heart function, and reducing the risk of heart failure. Bisoprolol has also been studied for its potential use in the treatment of other diseases, such as migraine headaches, anxiety disorders, and glaucoma.
Propiedades
IUPAC Name |
1-(2-chlorophenoxy)-3-[4-[3-(2-chlorophenoxy)-2-hydroxypropyl]piperazin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28Cl2N2O4/c23-19-5-1-3-7-21(19)29-15-17(27)13-25-9-11-26(12-10-25)14-18(28)16-30-22-8-4-2-6-20(22)24/h1-8,17-18,27-28H,9-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOUUWQZTHAZJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC=C2Cl)O)CC(COC3=CC=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Piperazine-1,4-diylbis[3-(2-chlorophenoxy)propan-2-ol] | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[2-(2,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4893993.png)

![N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B4893996.png)
![3-bromo-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4894017.png)
amine oxalate](/img/structure/B4894018.png)
![2-{[3-(2,4-dichlorophenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B4894021.png)

![butyl [5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B4894035.png)

![N-(2-(4-methoxyphenyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B4894048.png)
![N-{5-[1-(2-anilino-2-oxoethyl)-6-oxo-1,6-dihydro-3-pyridazinyl]-2-methylphenyl}propanamide](/img/structure/B4894051.png)

![5-[2-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4894080.png)
